4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone
Overview
Description
Synthesis Analysis
The synthesis of fluorinated acetophenones, including compounds similar to 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, typically involves cross-coupling reactions such as the Suzuki cross-coupling. For example, 4-(2',4'-difluorophenyl)acetophenone was synthesized from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone via the Suzuki cross-coupling mediated by a ligand-free Pd(II) complex, achieving a high yield of 98.7% at 35 ℃ over a reaction time of 20 min (Deng Ji-hua, 2008). These methodologies highlight the efficiency and versatility of cross-coupling reactions in synthesizing fluorinated acetophenones.
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds often involves techniques such as single crystal X-ray diffraction, which provides detailed information on molecular geometry and crystal packing. The structural characterization of similar fluorinated compounds has shown complex molecular arrangements and interaction patterns, indicating the significant influence of fluorination on molecular structure and stability. For example, compounds with complex fluorinated structures have been analyzed to reveal detailed geometric configurations and intermolecular interactions, showcasing the intricate nature of these molecules (Fabrice Pointillart et al., 2009).
Chemical Reactions and Properties
Fluorinated acetophenones participate in various chemical reactions, demonstrating unique reactivity due to the presence of fluorine atoms. Electrophilic and nucleophilic fluorination are common reactions, leading to the synthesis of para-substituted α-fluoroacetophenones with varying yields depending on the electronic properties of the substituents (Erik Fuglseth et al., 2008). These reactions underscore the versatility of fluorinated acetophenones in organic synthesis.
Scientific Research Applications
Synthetic Methodology Development
The development of green synthetic methodologies for pharmaceutical intermediates highlights the significance of acetophenone derivatives in research. A notable study focused on the acylation of thioanisole to produce 4-(methylthio)acetophenone, an intermediate for NSAID synthesis, using solid acids as catalysts. This method presents an environmentally friendly alternative to traditional processes involving corrosive catalysts, demonstrating an application of acetophenone derivatives in optimizing industrial-scale pharmaceutical synthesis (Yadav & Bhagat, 2005).
NMR Spectroscopy in Structure Elucidation
The role of acetophenone derivatives in structural analysis is evidenced by the use of NMR spectroscopy to differentiate isomers of chlorophenoxy-chloro-acetophenone. This study underscores the utility of acetophenone derivatives in the precise structural characterization of complex molecules, which is crucial for drug development and chemical research (Liu Guang-shen, 2008).
Electrochemical Studies
Research on the electrocarboxylation of acetophenone in ionic liquids provides insights into the influence of proton availability on product distribution, showcasing the potential of acetophenone derivatives in electrochemical synthesis processes. Such studies contribute to the development of sustainable chemical synthesis methods, highlighting the versatility of acetophenone derivatives in facilitating eco-friendly chemical transformations (Zhao et al., 2014).
Cross-Coupling Reactions
The synthesis of fluorinated acetophenone derivatives via cross-coupling reactions illustrates the application of acetophenone in creating compounds with potential pharmaceutical relevance. Such synthetic pathways enable the production of complex molecules with specific properties, demonstrating the role of acetophenone derivatives in medicinal chemistry research (Wang Shuang-shou, 2008).
properties
IUPAC Name |
1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVMTPUVGLCMQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603503 | |
Record name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone | |
CAS RN |
101975-15-9 | |
Record name | 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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